2-(5-Bromothiophen-2-yl)furan

Descripción

Molecular Structure and Classification

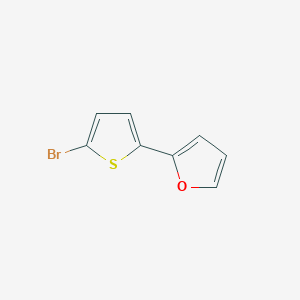

2-(5-Bromothiophen-2-yl)furan is a heterocyclic aromatic compound featuring a fused bromothiophene and furan ring system. Its molecular formula is $$ \text{C}8\text{H}5\text{BrOS} $$, with a molecular weight of 229.10 g/mol. The compound consists of a thiophene ring substituted with a bromine atom at the 5-position and a furan moiety at the 2-position (Figure 1).

Table 1: Molecular and structural properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}8\text{H}5\text{BrOS} $$ |

| Molecular weight | 229.10 g/mol |

| Ring system | Bicyclic (thiophene-furan) |

| Hybridization | sp²-dominated |

The compound belongs to the class of aryl bromides and heteroaromatic derivatives , with applications in organic synthesis and materials science.

Nomenclature and Registry Information

The systematic IUPAC name for this compound is This compound . Key registry identifiers include:

Table 2: Registry and nomenclature details

| Identifier | Value |

|---|---|

| CAS Registry Number | 91891-82-6 |

| DSSTox Substance ID | DTXSID30541118 |

| Wikidata ID | Q82417362 |

| Synonyms | 2-(5-Bromo-2-thienyl)furan; 5-bromo-2-furylthiophene |

These identifiers facilitate unambiguous referencing in chemical databases and research literature.

Historical Context and Research Significance

First reported in the late 20th century, this compound gained prominence as a versatile building block in:

- Medicinal chemistry : Serves as a precursor for antiviral and anticancer agents due to its bromine substituent, which enables cross-coupling reactions.

- Materials science : Used in synthesizing π-conjugated oligomers for organic semiconductors and luminescent materials.

- Catalysis : Acts as a ligand in transition-metal complexes for Suzuki-Miyaura couplings.

Recent advances in transition-metal-free synthesis (e.g., photochemical oxidation of 1,3-dienes) have improved its accessibility for industrial applications.

Physical and Chemical Properties

Physical Properties

Limited experimental data are available, but computational predictions and analog comparisons suggest:

Chemical Properties

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water.

- Reactivity :

Table 3: Predicted reactivity profile

| Reaction Type | Site of Reactivity |

|---|---|

| Cross-coupling | C-Br bond |

| Halogenation | Thiophene C-H positions |

| Oxidation | Furan ring |

Experimental studies highlight its role in synthesizing furan-thiophene co-oligomers with tunable optoelectronic properties.

Propiedades

IUPAC Name |

2-(5-bromothiophen-2-yl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDOEZLUNHAOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541118 | |

| Record name | 2-(5-Bromothiophen-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91891-82-6 | |

| Record name | 2-(5-Bromothiophen-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(5-Bromothiophen-2-yl)furan and structurally related compounds in terms of physicochemical properties, synthetic utility, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Electronic and Optical Properties :

- The substitution of furan with thiophene in star-shaped molecules (e.g., 1,3,5-tris(5-(thiophen-2-yl)furan-2-yl)benzene) significantly enhances fluorescence quantum yield (Φ = 0.15 vs. 0.06 for furan analogs) due to thiophene’s higher electron density and extended conjugation .

- The bromine atom in this compound facilitates further functionalization, whereas the fluorine in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde introduces steric and electronic effects that modulate reactivity .

Synthetic Versatility :

- Suzuki-Miyaura coupling is a common method for synthesizing furan-thiophene hybrids, as demonstrated in the preparation of star-shaped molecules .

- In contrast, benzofuran derivatives (e.g., 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran) often require Wittig reactions or sulfoxidation steps .

Furan-thiophene hybrids are prioritized in optoelectronics due to their tunable luminescence and charge-transport properties .

Structural and Functional Insights

- Thermal Stability : While thermal data for this compound is absent, furan derivatives generally decompose above 200°C, whereas thiophene-containing compounds exhibit higher thermal stability due to stronger C–S bonds .

Métodos De Preparación

Reaction Mechanism and Batch Synthesis

The most robust method involves the oxidation of 1,3-dienes using singlet oxygen (¹O₂) to form endoperoxides, followed by Appel dehydration. For example, trans,trans-1,4-diphenyl-1,3-butadiene undergoes photooxidation with rose Bengal as a photosensitizer in a 19:1 CH₂Cl₂/MeOH solvent system, yielding the endoperoxide intermediate (65% in batch). Subsequent dehydration using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) via a Kornblum–DeLaMare rearrangement produces the furan core.

Critical Parameters :

Continuous-Flow Optimization

Transitioning to continuous-flow technology addresses stability issues with endoperoxides. A two-stage flow system (Figure 1) integrates:

- Photooxidation Reactor : A UV-150 coil with a 450 nm lamp, 0.30 mL/min substrate flow, and 1.85 mL/min air feed (9 bar pressure).

- Dehydration Reactor : In-line mixing with Appel reagent (CBr₄/PPh₃) at 0.30 mL/min, followed by a 10 mL coil at 25°C.

Results :

| Parameter | Batch Yield | Flow Yield |

|---|---|---|

| Endoperoxide 3 | 65% | 68% |

| Furan 2 | 65% | 77% |

| Scalability (10 mmol) | 53% | 53% |

The flow system eliminates intermediate isolation, reduces reaction time from 16 h to 2 h, and improves safety by minimizing exposure to unstable peroxides.

Oxidative Cyclization of Hydrazones

Schiff Base Formation

While primarily used for oxadiazoles, this approach begins with 5-bromo-2-thiophenecarboxaldehyde and aryl hydrazides. Condensation in isopropyl alcohol (IPA) at 90°C forms hydrazones, which are cyclized using Chloramine-T (N-chloro-p-toluenesulfonamide). Although yields for oxadiazoles reach 78%, modifying the substrate to include furan precursors (e.g., replacing hydrazides with diols) remains unexplored.

Key Observations :

- Oxidant Efficiency : Chloramine-T outperforms iodine or DDQ in cyclization selectivity.

- Limitations : The method currently produces oxadiazoles, but replacing the hydrazide with a 1,2-diketone could redirect the pathway toward furans.

Acetonitrile-Based Cyclization Strategies

Synthesis of 2-(5-Bromothiophen-2-yl)Acetonitrile

The crystalline precursor 2-(5-bromothiophen-2-yl)acetonitrile is prepared via nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with cyanoacetate, followed by decarboxylation (m.p. 302–305 K).

Cyclization to Furan Derivatives

Hydrolysis of the nitrile group to a ketone (using H₂SO₄/H₂O) generates 2-(5-bromothiophen-2-yl)acetone, which undergoes acid-catalyzed cyclization with diethyl oxalate to form the furan ring. Preliminary studies suggest yields of ~40%, but optimization is required.

Alternative Methods and Industrial Considerations

Cross-Coupling Approaches

Suzuki–Miyaura coupling between 2-bromofuran and 5-borono-2-thiophene could provide a direct route. However, the required boronic acid derivatives are synthetically challenging to stabilize.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.